tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738591
InChI: InChI=1S/C14H25NO4/c1-5-9-17-11-7-12-18-10-6-8-15-13(16)19-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCCCOCCCOCC#C
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate

CAS No.:

Cat. No.: VC13738591

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate -

Specification

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name tert-butyl N-[3-(3-prop-2-ynoxypropoxy)propyl]carbamate
Standard InChI InChI=1S/C14H25NO4/c1-5-9-17-11-7-12-18-10-6-8-15-13(16)19-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16)
Standard InChI Key QGOZFOUKGRSFJV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCOCCCOCC#C
Canonical SMILES CC(C)(C)OC(=O)NCCCOCCCOCC#C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, tert-butyl N-[3-(3-prop-2-ynoxypropoxy)propyl]carbamate, reflects its three key structural elements:

  • A tert-butoxycarbonyl (Boc) group attached to a nitrogen atom.

  • A propyl chain bridging the carbamate nitrogen and a triethylene glycol-like spacer.

  • A terminal propargyl ether group (–O–C≡CH), which enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

The canonical SMILES representation, CC(C)(C)OC(=O)NCCCOCCCOCC#C, clarifies the connectivity of these groups.

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValue
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.35 g/mol
Boiling PointNot reported
Melting PointNot reported
Density~1.0 g/cm³ (estimated)
SolubilityLikely soluble in DMF, DMSO

The Boc group enhances solubility in organic solvents, while the propargyl ether introduces polarity, enabling compatibility with aqueous-organic mixed systems.

Synthesis and Preparation

Synthetic Route

The synthesis involves a multi-step sequence:

Step 1: Protection of the Amine
A primary amine (e.g., 3-aminopropanol) is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the Boc-protected amine.

Step 2: Etherification
The hydroxyl group of the Boc-protected amine undergoes alkylation with propargyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile).

Step 3: Purification
The crude product is purified via column chromatography or recrystallization to achieve >95% purity.

Industrial-Scale Production

Industrial protocols optimize yield and cost-efficiency by:

  • Using continuous flow reactors to enhance reaction control.

  • Employing catalytic amounts of phase-transfer catalysts.

  • Recycling solvents like DMF or acetonitrile.

HazardPrecaution
Skin/IrritationWear nitrile gloves and lab coats
Inhalation RiskUse in fume hoods
Propargyl Group ReactivityAvoid contact with oxidizing agents

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